

A Comprehensive Technical Guide to 4-Chlorobenzanilide for Advanced Research

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Compound of Interest

Compound Name: 4-Chlorobenzanilide

Cat. No.: B1594193

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Executive Summary

4-Chlorobenzanilide is a chlorinated aromatic amide that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structural motif is of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis protocols, comprehensive spectroscopic and structural characterization, and pertinent safety information. The objective is to equip researchers and drug development professionals with the technical knowledge required for the effective synthesis, characterization, and application of this compound.

Core Physicochemical Properties

4-Chlorobenzanilide, also known as 4-chloro-N-phenylbenzamide, is a white to off-white crystalline solid at standard conditions.^{[1][2]} Its chemical stability and solubility in common organic solvents make it a versatile reagent in organic synthesis.^{[1][2]} The fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	4-chloro-N-phenylbenzamide	PubChem[3]
Synonyms	p-Chlorobenzanilide, N-Phenyl-4-chlorobenzamide	TradingChem[4]
CAS Number	6833-15-4	Santa Cruz Biotechnology[5]
Molecular Formula	C ₁₃ H ₁₀ ClNO	PubChem[3]
Molecular Weight	231.68 g/mol	Santa Cruz Biotechnology, PubChem[3][5]
Exact Mass	231.0450916 Da	PubChem[3]
Appearance	White to yellowish crystalline solid	ChemBK[1]
Melting Point	199-201 °C (lit.)	ChemBK
Solubility	Insoluble in water; Soluble in organic solvents	ChemBK, CymitQuimica[1][2]

Synthesis of 4-Chlorobenzanilide: The Schotten-Baumann Reaction

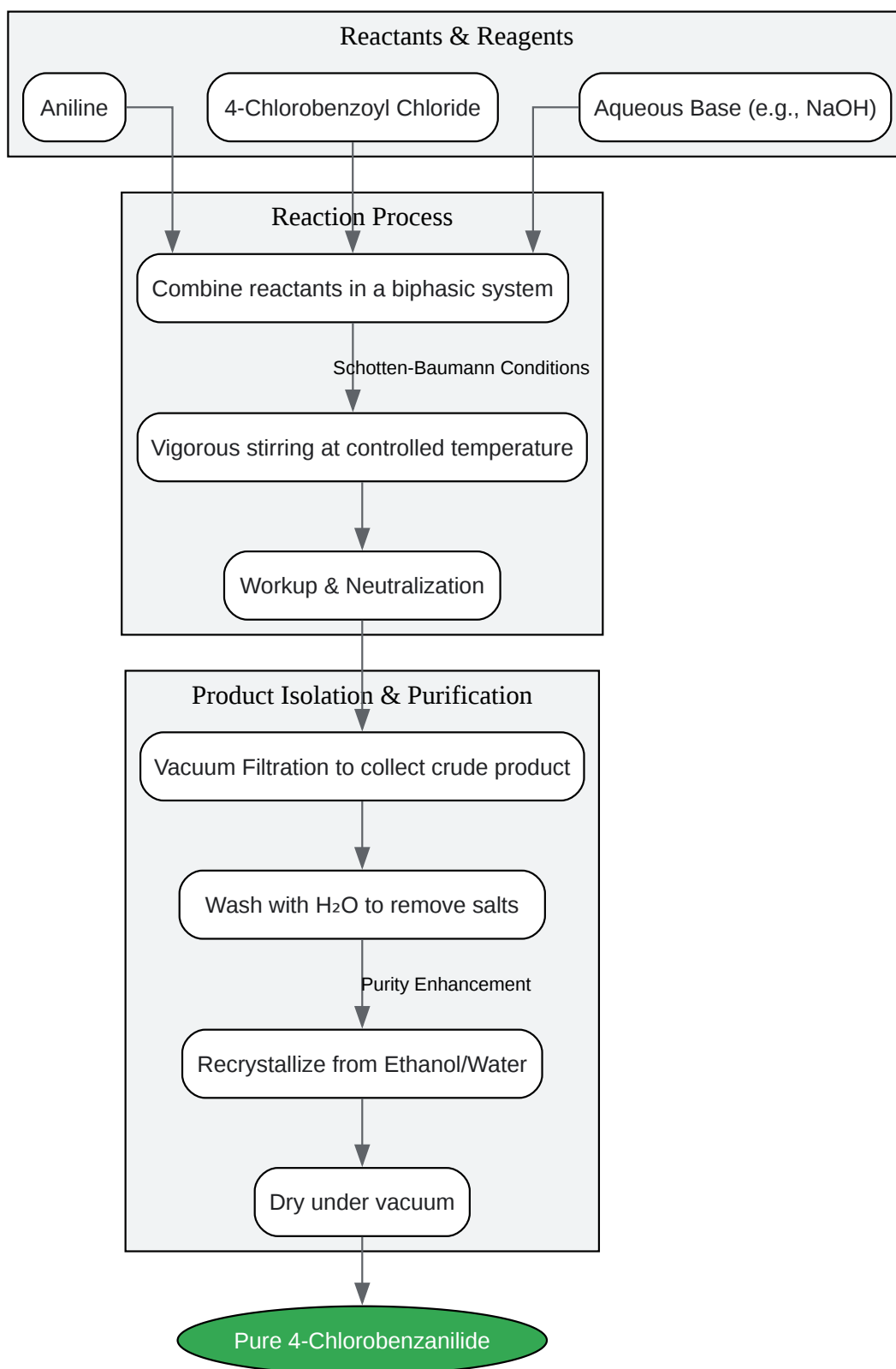
The most common and reliable method for synthesizing **4-Chlorobenzanilide** is via the Schotten-Baumann reaction, which involves the acylation of an amine.[6] In this case, aniline is acylated using 4-chlorobenzoyl chloride. An alternative, mechanistically similar route involves the reaction of 4-chloroaniline with benzoyl chloride.[1]

Reaction Mechanism and Rationale

The synthesis proceeds via nucleophilic acyl substitution. Aniline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is typically conducted in the presence of a base (e.g., aqueous sodium hydroxide) which serves two critical functions:

- Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the acid, preventing the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
- Catalysis (in some contexts): By deprotonating the intermediate, the base can drive the reaction toward completion.

The choice of a biphasic system (e.g., an organic solvent and aqueous base) is common for this reaction, facilitating the separation of the product from the inorganic byproducts upon completion.



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Caption: Workflow for the synthesis of **4-Chlorobenzanilide**.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel, dissolve aniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene).
- **Base Addition:** Add a 10% aqueous solution of sodium hydroxide (2.5 eq).
- **Acylation:** Cool the vigorously stirred mixture in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.05 eq) in the same organic solvent dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
 - **Causality:** Dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, promoting efficient reaction.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- **Product Isolation:** Separate the organic layer. Wash it sequentially with dilute HCl (to remove any unreacted aniline), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude **4-Chlorobenzanilide** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
- **Validation:** The purity and identity of the final product must be confirmed by melting point determination and the spectroscopic methods detailed in the following section.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure and assessment of purity are critical. The following techniques provide a self-validating system for the characterization of **4-Chlorobenzanilide**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups in the molecule. The spectrum of **4-Chlorobenzanilide** is characterized by specific vibrational bands.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference
~3300-3400	N-H stretch	Amide	Ufaruna, N. (2014)[6]
~1650-1680	C=O stretch (Amide I band)	Amide	Ufaruna, N. (2014)[6]
~1510-1550	N-H bend (Amide II band)	Amide	Ufaruna, N. (2014)[6]
~1090-1110	C-Cl stretch	Aryl chloride	SpectraBase[7]

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. Nujol mull).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons. Due to the electron-withdrawing nature of the chlorine atom and the amide group, the protons on the two aromatic rings will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). The amide proton (N-H) will typically appear as a broad singlet further downfield.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[3] The carbonyl carbon is characteristically found downfield (~165 ppm). The aromatic carbons will appear in the ~120-140 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

- **Molecular Ion Peak (M^+):** The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[3]
- **Isotopic Pattern:** A key feature will be the characteristic isotopic pattern of chlorine. There will be two molecular ion peaks: one for the molecule containing the ^{35}Cl isotope (M^+) and another, approximately one-third the intensity, for the molecule containing the ^{37}Cl isotope ($M+2$) $^+$. This pattern is definitive proof of the presence of a single chlorine atom.

Crystallography

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. This data provides precise bond lengths and angles, confirming the molecular geometry. The Cambridge Crystallographic Data Centre (CCDC) contains structural data for **4-Chlorobenzanilide**, which can be accessed for detailed analysis of its solid-state conformation.[3]

Applications in Research and Drug Development

4-Chlorobenzanilide is not typically used as an active pharmaceutical ingredient (API) itself but serves as a vital building block in the synthesis of more complex molecules.

- **Synthetic Intermediate:** It is a key precursor in the production of dyes, pesticides, and pharmaceuticals.[1] The amide linkage can be further modified, or the aromatic rings can undergo additional substitutions.
- **Medicinal Chemistry Scaffold:** The benzanilide structure is a common scaffold in drug discovery. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Chlorine is known to increase metabolic stability, improve membrane permeability, and modulate binding affinity through halogen bonding.[8] Research into derivatives of **4-Chlorobenzanilide** may lead to the discovery of new therapeutic agents. For example, it has been investigated as a component in potential antibacterial agents.[2]

Safety, Handling, and Disposal

Proper handling of **4-Chlorobenzanilide** is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), **4-Chlorobenzanilide** is classified with the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][4]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

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